N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 1105233-63-3
Cat. No.: VC4327014
Molecular Formula: C23H23N5O2S2
Molecular Weight: 465.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105233-63-3 |
|---|---|
| Molecular Formula | C23H23N5O2S2 |
| Molecular Weight | 465.59 |
| IUPAC Name | N-(2-ethylphenyl)-2-(4-oxo-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
| Standard InChI | InChI=1S/C23H23N5O2S2/c1-2-15-8-3-4-9-16(15)24-18(29)14-28-22(30)20-21(19(26-28)17-10-7-13-31-17)32-23(25-20)27-11-5-6-12-27/h3-4,7-10,13H,2,5-6,11-12,14H2,1H3,(H,24,29) |
| Standard InChI Key | AOUMOOGRMFDKLT-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCC5 |
Introduction
Synthesis
The synthesis of N-(2-ethylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step reactions:
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Formation of the Thiazolo[4,5-d]pyridazine Core:
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Starting with pyridazine derivatives, cyclization with sulfur-containing reagents forms the thiazole ring.
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Thiophene substitution is introduced using thiophene-based reactants under controlled conditions.
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Functionalization with Pyrrolidine:
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The introduction of the pyrrolidine group occurs via nucleophilic substitution or amidation reactions.
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Attachment of the Acetamide Group:
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The final step involves coupling the 2-ethylphenyl acetamide moiety using amide bond-forming reactions such as carbodiimide-mediated coupling.
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These steps require careful optimization to ensure high yields and purity.
Potential Applications
This compound's unique structure positions it as a candidate for various applications in medicinal chemistry:
3.1. Pharmacological Potential
The thiazolo-pyridazine scaffold is known for its biological activities, including:
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Anti-inflammatory properties: Compounds with similar structures have been evaluated as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammation pathways.
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Antimicrobial activity: The thiophene and pyrrolidine groups can enhance interactions with bacterial or fungal enzymes.
3.2. Kinase Inhibition
Heterocyclic compounds containing thiazole and pyridazine cores have shown promise as kinase inhibitors, making them potential candidates for cancer therapy.
3.3. Drug Discovery
The compound's structural complexity allows it to serve as a lead molecule for further optimization in drug discovery programs targeting specific diseases.
Analytical Characterization
To confirm the structure and purity of this compound, researchers typically perform:
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NMR Spectroscopy (¹H and ¹³C): To identify hydrogen and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups such as amides and aromatic rings.
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X-ray Crystallography: For detailed structural analysis when crystalline samples are available.
Research Findings
| Parameter | Details |
|---|---|
| Biological Activity | Potential anti-inflammatory and antimicrobial properties |
| Molecular Docking | Predicted binding affinity to enzyme active sites |
| Solubility | Moderate solubility in polar organic solvents |
| Stability | Stable under standard laboratory conditions |
| Toxicity Studies | Limited data; requires further evaluation |
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